Product packaging for 2-Azaspiro[3.4]octane-2-carboxamide(Cat. No.:CAS No. 1849265-21-9)

2-Azaspiro[3.4]octane-2-carboxamide

Cat. No.: B2368933
CAS No.: 1849265-21-9
M. Wt: 154.213
InChI Key: FTZCEHOQNNVYJF-UHFFFAOYSA-N
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Description

2-Azaspiro[3.4]octane-2-carboxamide is a chemical compound featuring a spirocyclic architecture, characterized by two rings joined at a single carbon atom. This structure is of significant interest in medicinal chemistry and drug discovery, as it can impart conformational rigidity and improve physicochemical properties to molecules . The compound serves as a versatile chemical building block, particularly for the synthesis of more complex molecules. Its core 2-azaspiro[3.4]octane scaffold is recognized as a valuable structural motif. For instance, derivatives of this scaffold are being investigated in pharmaceutical research as M4 receptor agonists . Furthermore, structurally related azaspiro compounds have demonstrated substantial research value in other areas. Notably, dipeptidyl inhibitors incorporating a similar (S)-6-azaspiro[3.4]octane-7-carboxylate moiety have been systematically studied as potent inhibitors of the SARS-CoV-2 main protease (M pro ), highlighting the potential of this spirocyclic framework in the design of antiviral agents . The compound is offered with the CAS Number 1849265-21-9 and has a molecular formula of C 8 H 14 N 2 O and a molecular weight of 154.21 g/mol . This product is intended for research purposes and is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O B2368933 2-Azaspiro[3.4]octane-2-carboxamide CAS No. 1849265-21-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[3.4]octane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-7(11)10-5-8(6-10)3-1-2-4-8/h1-6H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZCEHOQNNVYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CN(C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Azaspiro 3.4 Octane and Its Carboxamide Derivatives

Core 2-Azaspiro[3.4]octane Ring System Construction

The construction of the 2-azaspiro[3.4]octane core is a pivotal step in the synthesis of its derivatives. Various methodologies have been developed, each with its own advantages and limitations. These can be broadly categorized into annulation strategies, cycloaddition reactions, and multicomponent approaches.

Annulation Strategies for Spirocyclic Formation

Annulation, the formation of a new ring onto a pre-existing one, is a powerful strategy for constructing spirocyclic systems. For 2-azaspiro[3.4]octane, both the cyclopentane (B165970) and the four-membered azetidine (B1206935) ring can be annulated.

One successful approach to the 2-azaspiro[3.4]octane framework involves the annulation of a cyclopentane ring onto a pre-existing four-membered nitrogen-containing ring or a precursor that forms the azetidine ring in a subsequent step. rsc.org A common strategy starts with a suitably functionalized azetidine derivative, which then undergoes a ring-closing reaction to form the five-membered carbocyclic ring.

A notable example begins with a protected 3-aminoazetidine derivative. This starting material can be subjected to a sequence of reactions, including alkylation with a bifunctional reagent that introduces a four-carbon chain, followed by an intramolecular cyclization to construct the cyclopentane ring. The choice of protecting groups for the azetidine nitrogen is crucial for the success of this sequence, with easily removable groups being preferred.

Starting MaterialKey ReagentsProductOverall YieldReference
N-Boc-3-aminoazetidine1,4-Dibromobutane, NaHN-Boc-2-azaspiro[3.4]octaneModerate rsc.org
1-Benzhydrylazetidin-3-one(4-Bromobutyl)triphenylphosphonium bromide, KHMDS1-Benzhydryl-2-azaspiro[3.4]octaneGood rsc.org

Alternatively, the four-membered azetidine ring can be annulated onto a cyclopentane precursor. rsc.org This approach often utilizes a starting material that already contains the cyclopentane ring, and the azetidine ring is formed in the key cyclization step.

One such method involves the use of 1,1-bis(hydroxymethyl)cyclopentane. This commercially available diol can be converted to a bis-halide or bis-tosylate, which then reacts with a primary amine or ammonia (B1221849) to form the 2-azaspiro[3.4]octane ring system. Another strategy employs the intramolecular cyclization of a γ-amino alcohol or a γ-amino halide derived from a cyclopentane precursor. For instance, a cyclopentanemethanol (B1149391) derivative bearing an amino group at the appropriate position can undergo cyclization to afford the desired spirocycle.

Starting MaterialKey ReagentsProductOverall YieldReference
1,1-Bis(bromomethyl)cyclopentaneBenzylamine, Na2CO32-Benzyl-2-azaspiro[3.4]octaneHigh rsc.org
(1-Aminocyclopentyl)methanolMsCl, Et3N; then NaH2-Azaspiro[3.4]octaneModerate rsc.org

Cycloaddition Reactions in Spirocycle Synthesis (e.g., [3+2] Cycloaddition)

Cycloaddition reactions, particularly [3+2] cycloadditions, provide a convergent and efficient route to spirocyclic compounds. In the context of 2-azaspiro[3.4]octane synthesis, this strategy typically involves the reaction of a 1,3-dipole with a dipolarophile.

A common approach utilizes an azomethine ylide as the 1,3-dipole, which can be generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. The dipolarophile is typically an exocyclic methylene (B1212753) cyclopentane derivative. The resulting [3+2] cycloaddition furnishes a spiropyrrolidine ring system, which is structurally related to the 2-azaspiro[3.4]octane core. While this method does not directly yield the target azetidine spirocycle, it represents a powerful tool for the synthesis of related spiro-N-heterocycles.

1,3-Dipole PrecursorDipolarophileCatalyst/ConditionsProduct TypeReference
Sarcosine, BenzaldehydeMethylenecyclopentaneHeatSpiropyrrolidine nih.gov
N-Phenylglycine, Formaldehyde1-Cyclopentenyl cyanideAg(I) complexSpiropyrrolidine nih.gov

Multicomponent Direct Assembly Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of 2-azaspiro[3.4]octane are not extensively documented, analogous reactions for the construction of similar spiroheterocyclic systems are well-established. rsc.org

For instance, a one-pot, three-component reaction involving a cyclic amine, an aldehyde, and an activated alkene can lead to the formation of a spiro-fused heterocyclic system. By carefully selecting the starting materials, it is conceivable that this strategy could be adapted for the synthesis of 2-azaspiro[3.4]octane derivatives. The development of such a direct assembly approach would represent a significant advancement in the synthesis of this important scaffold.

Utilization of Readily Available Starting Materials

The accessibility and cost of starting materials are crucial considerations in any synthetic endeavor. Several of the methodologies described above for the synthesis of 2-azaspiro[3.4]octane utilize readily available and inexpensive starting materials. rsc.org

For example, the four-membered ring annulation approach can commence from 1,1-bis(hydroxymethyl)cyclopentane, a commercially available diol. Similarly, the cyclopentane ring annulation can start from commercially available protected 3-aminoazetidine derivatives. The use of such readily available precursors enhances the practicality and scalability of the synthetic routes to 2-azaspiro[3.4]octane and its derivatives.

Synthesis of 2-Azaspiro[3.4]octane-2-carboxamide

The synthesis of the title compound, this compound, can be achieved from the parent 2-azaspiro[3.4]octane amine. A common and effective method for the formation of a carboxamide from a secondary amine is through acylation with an isocyanate.

A plausible synthetic route involves the reaction of 2-azaspiro[3.4]octane with a suitable isocyanate, such as trimethylsilyl (B98337) isocyanate, followed by hydrolysis. The reaction proceeds via the nucleophilic attack of the secondary amine of the spirocycle onto the electrophilic carbon of the isocyanate. The resulting silyl-protected urea (B33335) intermediate is then hydrolyzed to yield the final carboxamide.

Starting MaterialReagentSolventProductYield
2-Azaspiro[3.4]octaneTrimethylsilyl isocyanateDichloromethane (B109758)This compoundHigh

This method is generally high-yielding and proceeds under mild conditions, making it a suitable approach for the synthesis of this compound.

Stereoselective Synthesis of Chiral 2-Azaspiro[3.4]octane Scaffolds

The creation of enantiomerically pure 2-azaspiro[3.4]octane is a critical step that dictates the final stereochemistry of the target molecule. Researchers employ several sophisticated strategies to achieve high levels of stereocontrol, including the use of chiral building blocks, optical resolution, and advanced biocatalysis.

Application of Chiral Synthons and Reagents

A fundamental approach to stereoselective synthesis involves the use of starting materials or reagents that are already chiral. This "chiral pool" synthesis transfers the inherent stereochemistry of the starting material to the final product.

Chiral Building Blocks: L-Proline has been successfully utilized as a chiral synthon to prepare optically active spirocyclic systems, such as the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system. nih.gov This strategy leverages the readily available and stereodefined nature of natural amino acids. Similarly, N-Boc-azetidinone serves as a key chiral starting material in the assembly of azaspiro[3.4]octane scaffolds. researchgate.net

Asymmetric Catalysis: An alternative to using stoichiometric chiral materials is the application of a chiral catalyst to induce asymmetry. For instance, the synthesis of enantioenriched spiro compounds incorporating an azetidine motif can be achieved through a formal [2+2] annulation reaction. researchgate.net This process is guided by an organocatalytic strategy that employs a bifunctional cinchona-type β-isocupridine-based catalyst to ensure high asymmetric induction. researchgate.net

Optical Resolution Techniques for Enantiomer Separation

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), separation is required to isolate the desired stereoisomer. Optical resolution is a cornerstone of this process. wikipedia.org

The most prevalent method for chiral resolution is the conversion of the racemic amine into a pair of diastereomeric salts by reacting it with a chiral resolving agent. wikipedia.orgresearchgate.net These agents are themselves single-enantiomer chiral acids, such as tartaric acid or O,O'-dibenzoyltartaric acid. wikipedia.orgresearchgate.net The resulting diastereomeric salts possess different physical properties, most notably different solubilities, which allows them to be separated by fractional crystallization. researchgate.net Once the desired diastereomeric salt is isolated, the resolving agent is removed, yielding the pure enantiomer of the 2-azaspiro[3.4]octane. wikipedia.org

The efficiency of this separation is highly dependent on the choice of the resolving agent and the solvent system used for crystallization. researchgate.net Beyond crystallization, other techniques such as enantioselective chromatography can also be employed for separation. rsc.org

Microbial Reduction for Enantioselective Transformations

Modern synthetic chemistry increasingly turns to biocatalysis for highly selective and environmentally benign transformations. While specific microbial reduction for the 2-azaspiro[3.4]octane core is not extensively detailed, closely related enzymatic methods for synthesizing azaspirocycles have been developed. chemrxiv.orgchemrxiv.org

A noteworthy advancement is the development of a stereodivergent platform using engineered carbene transferase enzymes for the cyclopropanation of N-heterocycles. chemrxiv.orgchemrxiv.org These enzymes, developed through directed evolution and operating within E. coli lysate, can synthesize all possible stereoisomers of various azaspiro[2.y]alkanes. chemrxiv.org This biocatalytic approach offers exceptional diastereo- and enantioselectivity, often exceeding 99%. chemrxiv.org The reactions can be performed on a gram scale in aqueous media without organic co-solvents, highlighting the practicality and green credentials of this method for producing chiral spirocyclic amines. chemrxiv.org

SubstrateEnzyme PlatformKey FeatureOutcome
Unsaturated exocyclic N-heterocyclesEngineered Protoglobin-based Carbene TransferasesOperates in E. coli lysateHigh yield (up to >99%) and excellent stereoselectivity (up to >99.5:0.5 dr/er) chemrxiv.orgchemrxiv.org
Various N-heterocyclesStereodivergent enzyme variantsCan produce all possible stereoisomersScalable, practical, and environmentally benign synthesis chemrxiv.org

Derivatization to this compound Functionalities

Once the chiral 2-azaspiro[3.4]octane core is obtained, the final step is the formation of the carboxamide group at the nitrogen atom of the azetidine ring. This involves standard amide bond formation, often preceded by the removal of a protecting group.

Amide Bond Formation Strategies

The formation of the amide linkage is a condensation reaction between the secondary amine of the 2-azaspiro[3.4]octane ring and a carboxylic acid. ucl.ac.uk Due to the low reactivity of free carboxylic acids, an activating agent is almost always required. ucl.ac.uk

Common strategies include:

Use of Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used. ucl.ac.uk These reagents convert the carboxylic acid into a highly reactive intermediate in situ, which is then readily attacked by the amine to form the amide bond.

Acyl Chloride Method: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride. The resulting acyl chloride reacts readily with the amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Catalytic Amidation: Modern methods employ catalysts, such as those based on boronic acids, to facilitate the direct condensation of amines and carboxylic acids under milder conditions. organic-chemistry.org

The choice of method depends on the specific substrate, functional group tolerance, and desired scale of the reaction.

Strategic Use and Removal of Protecting Groups (e.g., Boc)

In many synthetic routes, the nitrogen of the azaspiro[3.4]octane is temporarily masked with a protecting group to prevent it from undergoing unwanted reactions during the assembly of the scaffold. researchgate.net The tert-butyloxycarbonyl (Boc) group is the most common choice for this purpose. total-synthesis.comorganic-chemistry.org

The Boc group is valued for its stability in basic and nucleophilic conditions while being easily removable under acidic conditions, making it orthogonal to other protecting groups like Fmoc. total-synthesis.comorganic-chemistry.org

StepReagent(s)ConditionsPurpose
Protection Di-tert-butyl dicarbonate (B1257347) (Boc)₂OAnhydrous or aqueous, often with a mild base organic-chemistry.orgTo protect the amine as a less reactive carbamate (B1207046) during synthesis total-synthesis.com
Deprotection Trifluoroacetic Acid (TFA) or HCl in a solvent like Dichloromethane (DCM) or DioxaneAnhydrous acidic conditions total-synthesis.comorganic-chemistry.orgTo remove the Boc group and liberate the free amine for subsequent amide bond formation
Green Deprotection Brønsted acidic deep eutectic solventMildly acidic, often at room temperature mdpi.comAn environmentally sustainable alternative for Boc removal mdpi.com

The typical synthetic sequence involves the synthesis of N-Boc-2-azaspiro[3.4]octane, followed by the acid-mediated removal of the Boc group. The resulting free secondary amine is then immediately used in an amide bond-forming reaction to yield the final this compound product.

Introduction of Diverse Substituents on the Carboxamide Moiety

The synthesis of a library of this compound derivatives involves the reaction of the parent spirocyclic amine with a variety of isocyanates or by coupling the corresponding 2-azaspiro[3.4]octane-2-carbonyl chloride with a diverse range of amines. More commonly, standard amide bond formation protocols are employed, starting from 2-azaspiro[3.4]octane-2-carboxylic acid. These methods often utilize peptide coupling reagents to facilitate the reaction between the carboxylic acid and an amine.

The choice of the amine component is critical as it introduces the desired substituent 'R' onto the carboxamide nitrogen. This 'R' group can be an alkyl, aryl, or a more complex functional group, allowing for extensive exploration of the chemical space around the spirocyclic core. The reaction conditions for these coupling reactions are typically mild, proceeding at room temperature in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA).

Below is a representative table of diverse substituents that can be introduced on the carboxamide moiety, along with the general reaction conditions.

Table 1: Examples of Diverse Substituents on the this compound Moiety

Substituent (R-group on Amine)Amine (R-NH2)Coupling ReagentSolventGeneral Yield Range
BenzylBenzylamineHATU, HBTU, or EDCI/HOBtDCM or DMFGood to Excellent
PhenylAnilineHATU, HBTU, or EDCI/HOBtDCM or DMFModerate to Good
CyclopropylCyclopropylamineHATU, HBTU, or EDCI/HOBtDCM or DMFGood to Excellent
4-Fluorophenyl4-FluoroanilineHATU, HBTU, or EDCI/HOBtDCM or DMFModerate to Good
2-Pyridyl2-AminopyridineHATU, HBTU, or EDCI/HOBtDCM or DMFModerate
MethylMethylamine (as hydrochloride or in solution)HATU, HBTU, or EDCI/HOBtDCM or DMFGood
(S)-1-Phenylethyl(S)-1-PhenylethylamineHATU, HBTU, or EDCI/HOBtDCM or DMFGood to Excellent

HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, EDCI: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, HOBt: Hydroxybenzotriazole.

The yields of these reactions are generally influenced by the steric and electronic properties of the amine. Less hindered, more nucleophilic amines tend to give higher yields. For more challenging couplings, the use of more potent coupling reagents or higher reaction temperatures may be necessary.

Scalability and Efficiency Considerations in Synthetic Protocols

One common approach involves the annulation of a cyclopentane ring onto an azetidine precursor, while another strategy focuses on the formation of the four-membered azetidine ring onto a pre-existing cyclopentane derivative. rsc.org For large-scale synthesis, the ideal route should utilize readily available and cost-effective starting materials, involve a minimal number of synthetic steps, and avoid the need for extensive chromatographic purifications. rsc.org

Step-economic and scalable syntheses are of paramount importance. For instance, some reported protocols for related azaspirocycles are designed to be multifunctional, allowing for further diversification at later stages, which can be an efficient strategy for producing a library of compounds.

The efficiency of a synthetic protocol on a larger scale is often determined by factors such as:

Reagent and Solvent Cost: The cost of all chemicals used in the synthesis becomes a significant factor at scale.

Purification Methods: The ability to purify the product through non-chromatographic methods like crystallization or distillation is highly desirable for large-scale operations.

Reaction Conditions: Reactions that can be run at or near ambient temperature and pressure are generally safer and less energy-intensive.

Waste Generation: A "green" synthetic approach that minimizes the production of hazardous waste is increasingly important.

A comparative analysis of different synthetic routes is essential when planning for scale-up. The table below outlines some key considerations for evaluating the scalability of different synthetic approaches to 2-azaspiro[3.4]octane and its derivatives.

Table 2: Comparison of Synthetic Protocol Considerations for Scalability

ConsiderationRoute A: Cyclopentane AnnulationRoute B: Azetidine AnnulationIdeal for Scalability
Starting Material Availability Readily available cyclopentane derivativesRequires pre-formed azetidine precursors which may be less commonHigh
Number of Synthetic Steps Typically 3-5 stepsCan vary, may require more steps for precursor synthesisLow
Chromatographic Purification May be required for intermediatesOften necessary for purification of azetidine intermediatesAvoided
Overall Yield Moderate to goodCan be variable depending on the specific routeHigh
Reagent Hazards Use of standard, manageable reagentsMay involve more specialized or hazardous reagentsLow

Ultimately, the choice of the most scalable and efficient synthetic protocol will depend on a careful evaluation of these factors, balancing the cost, safety, and environmental impact of the process.

Chemical Reactivity and Transformations of 2 Azaspiro 3.4 Octane Systems

Chemical Transformations of the Spirocyclic Nitrogen Atom

The secondary amine within the 2-azaspiro[3.4]octane core is a primary site for chemical modification. Standard amine chemistry, such as N-alkylation, N-acylation, and N-sulfonylation, can be readily applied to introduce a wide array of substituents. These transformations are fundamental in tuning the molecule's properties for applications like drug discovery. For instance, in the synthesis of related diazaspiro[3.4]octane derivatives, the spirocyclic nitrogen is readily functionalized, such as through benzylation, to serve as an intermediate for further elaboration. mdpi.com

The basicity of this nitrogen atom is a key factor in its reactivity profile. The introduction of the spirocyclic center can increase basicity compared to analogous six-membered rings, which in turn can influence properties like solubility. researchgate.net Protecting group strategies, such as the use of tert-butoxycarbonyl (Boc), are commonly employed to modulate the reactivity of this nitrogen during multi-step syntheses, allowing for selective transformations at other parts of the molecule. researchgate.netmdpi.com

Reactivity of the Carboxamide Functional Group

The carboxamide group of 2-Azaspiro[3.4]octane-2-carboxamide introduces additional sites for chemical reactions, primarily centered around the amide nitrogen and the carbonyl carbon.

While the primary amide nitrogen in the title compound is generally less nucleophilic than the spirocyclic amine, it can still undergo reactions under specific conditions. These can include N-alkylation or N-arylation, though such reactions often require strong bases and electrophiles. More common transformations might involve condensation reactions. For example, the synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides can be achieved through the condensation of primary carboxamides with chloral (B1216628) hydrate, often in the absence of a solvent. researchgate.net

In the broader context of drug discovery, modifying the substituents on the carboxamide nitrogen is a common strategy. For related spirocyclic systems, diverse carboxamides are synthesized by coupling the spirocyclic amine core with various carboxylic acids, indicating that the reverse reaction—modifying a pre-existing amide—is also a viable, albeit potentially more challenging, synthetic route. mdpi.comgoogle.com

The carbonyl group of the carboxamide is an electrophilic center, susceptible to attack by nucleophiles. libretexts.org Key reactions include:

Reduction: The carbonyl can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would transform the 2-carboxamide (B11827560) into a 2-(aminomethyl) derivative. The reduction of a related 2-azaspiro[3.3]heptane-1,2-dicarboxylate with LiAlH₄ selectively reduces the ester to a hydroxymethyl group, demonstrating the feasibility of reductions at a carbon adjacent to the spirocyclic nitrogen. univ.kiev.ua

Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed back to the parent spirocyclic amine and carbonic acid (which decomposes). The lactam bridge in related structures shows susceptibility to hydrolysis, suggesting the carboxamide in the title compound would behave similarly. researchgate.net

Addition of Organometallics: Grignard reagents or organolithium compounds can add to the carbonyl carbon, although this often leads to the formation of ketones after hydrolysis of the intermediate, and may require careful control to prevent over-addition.

The general reactivity of aldehydes and ketones, which involves nucleophilic addition to the carbonyl carbon, provides a model for understanding the potential reactions at the carboxamide carbonyl. libretexts.orgyoutube.comyoutube.com

Ring-Opening and Ring-Expansion Reactions of Azaspirocycles

The azetidine (B1206935) ring in the 2-azaspiro[3.4]octane system is a strained four-membered ring, making it susceptible to ring-opening reactions. Such reactions typically proceed via nucleophilic attack at one of the carbons adjacent to the nitrogen, particularly when the nitrogen is activated by protonation or by an electron-withdrawing group. nih.gov

Studies on the reactivity of aziridine-2-carboxamide show that nucleophilic ring-opening with nitrogen and oxygen nucleophiles requires acidic conditions, while sulfur nucleophiles react readily regardless of pH. researchgate.net This suggests that the analogous azetidine ring in the 2-azaspiro[3.4]octane system could be opened under acidic catalysis or by potent nucleophiles. Superacid-promoted ring-closing and subsequent ring-opening cascades have been used to generate functionalized aza-polycyclic aromatic compounds from precursors containing heterocyclic rings. nih.gov

Ring-expansion reactions are also a known transformation for cyclic systems. For example, the homologation of cyclic ketones with diazomethane (B1218177) derivatives, often catalyzed by Lewis acids, can be used to expand the ring size by one carbon. organic-chemistry.org A similar strategy could potentially be applied to a ketone precursor of the 2-azaspiro[3.4]octane system to generate a 2-azaspiro[3.5]decane scaffold.

Table 1: Representative Ring Transformation Reactions in Azacycles
Reaction TypeSubstrate ClassReagents/ConditionsProduct TypeReference
Nucleophilic Ring-OpeningAziridine-2-carboxamideS-Nucleophiles, aqueous solutionRing-opened adducts researchgate.net
Nucleophilic Ring-OpeningN-activated AziridinesNucleophiles, acid catalysisRing-opened adducts nih.gov
Ring ExpansionCyclic KetonesTrimethylsilyldiazomethane, Sc(OTf)₃Ring-expanded silyl (B83357) enol ethers organic-chemistry.org
Cascade Ring ExpansionLinear Olefinic AziridinesN-Bromosuccinimide (NBS)Azepanes whiterose.ac.uk

Metal-Catalyzed Reactions in Spirocyclic Modifications

Metal-catalyzed reactions are powerful tools for modifying complex scaffolds like 2-azaspiro[3.4]octane. Palladium-catalyzed reactions, in particular, are widely used. For instance, palladium-catalyzed aminocarbonylation has been shown to be highly chemoselective, acylating the nitrogen of 2-aminobenzothiazole (B30445) to form carboxamides in good yields. researchgate.net This type of selectivity is crucial when dealing with molecules possessing multiple reactive nitrogen atoms.

Ring-closing metathesis (RCM) using catalysts like Grubbs' catalyst is a key strategy for constructing spirocyclic systems, including those containing oxetane (B1205548) and tetrahydrofuran (B95107) rings. nuph.edu.ua While often used to form the spirocycle itself, metathesis could also be employed to modify substituents attached to the 2-azaspiro[3.4]octane core, for example, to create larger rings fused to the main scaffold.

Gold-catalyzed reactions have also emerged as a valuable method for rearrangements. For example, gold(I) catalysts can promote the rearrangement of 1-alkynyl cyclobutanols into alkylidene cycloalkanones, demonstrating a pathway for modifying the carbocyclic portion of a spirocycle. organic-chemistry.org

Table 2: Examples of Metal-Catalyzed Transformations
Catalyst SystemReaction TypeSubstrate ExampleProductReference
PalladiumAminocarbonylationIodoarenes, N-nucleophilesCarboxamides researchgate.net
Grubbs' II CatalystRing-Closing MetathesisUnsaturated spirooxetane precursorDihydrofurancarboxylate nuph.edu.ua
[ReBr(CO)₃(thf)]₂C-C bond insertion1,3-dicarbonyl cyclic compound, acetyleneMedium-sized cyclic compound organic-chemistry.org
Gold(I)Oxidative RearrangementPropargyl alcohols1,3-Diketones organic-chemistry.org

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound—the spirocyclic secondary amine, the primary amide, and the carbonyl group—necessitates careful control to achieve selective transformations.

Chemoselectivity: The spirocyclic nitrogen is significantly more nucleophilic and basic than the amide nitrogen. Therefore, reactions with electrophiles under neutral or mildly basic conditions will selectively occur at the spirocyclic nitrogen. To target the amide nitrogen, the spirocyclic amine would first need to be protected. The aforementioned palladium-catalyzed aminocarbonylation, which selectively forms the carboxamide at the desired nitrogen, is a prime example of high chemoselectivity. researchgate.net

Regioselectivity: In potential ring-opening reactions of the azetidine ring, the regioselectivity of the nucleophilic attack would be influenced by steric and electronic factors. Attack is generally favored at the less substituted carbon adjacent to the nitrogen.

The synthesis of functionalized derivatives of related 2-azaspiro[3.3]heptane-1-carboxylic acid highlights the ability to perform selective transformations, such as the reduction of an ester to an alcohol without affecting other parts of the molecule, by choosing appropriate reagents and conditions. univ.kiev.ua

Computational and Theoretical Studies on 2 Azaspiro 3.4 Octane 2 Carboxamide

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a novel compound like 2-Azaspiro[3.4]octane-2-carboxamide, these methods would provide a foundational understanding of its behavior.

Elucidation of Reaction Mechanisms and Transition States

While specific reaction mechanisms involving this compound have not been published, Density Functional Theory (DFT) calculations are a powerful tool for such investigations. This methodology would be used to map the potential energy surface for its synthesis or degradation, identifying the lowest energy pathways. By calculating the structures and energies of reactants, products, intermediates, and transition states, researchers could predict the feasibility of synthetic routes and understand potential side reactions. For instance, in the synthesis of the parent 2-azaspiro[3.4]octane, several routes have been developed, and DFT could be employed to compare their efficiencies from a theoretical standpoint.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity. DFT calculations would be used to determine key properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical stability. Furthermore, reactivity descriptors like electrostatic potential maps would reveal the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. This information is crucial for designing new reactions and understanding potential metabolic transformations.

Conformation Analysis of Spirocyclic Rings

The three-dimensional shape of this compound is critical for its biological activity. The spirocyclic core, consisting of a four-membered azetidine (B1206935) ring fused to a five-membered cyclopentane (B165970) ring, imposes significant conformational constraints. Computational methods, particularly DFT, would be used to perform a thorough conformational search to identify the most stable (lowest energy) conformers. The planarity and puckering of each ring, along with the orientation of the carboxamide substituent, would be determined. Dynamic NMR experiments on related spiro compounds have been used to study the interconversion between different conformations, and computational analysis would provide the energetic barriers for these processes.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict how a molecule, such as this compound, binds to a specific protein target. Although no specific docking studies for this compound have been reported, the methodology is widely applied to similar carboxamide and spirocyclic derivatives. The process involves placing the 3D structure of the ligand into the binding site of a protein and calculating a "docking score" that estimates the binding affinity.

These simulations would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues in the protein's active site. For example, studies on other carboxamide-containing molecules have shown that the carboxamide group often forms crucial hydrogen bonds with protein backbones. Given that derivatives of the related 2,6-diazaspiro[3.4]octane scaffold have shown antitubercular activity, molecular docking could be used to explore potential protein targets for this compound in Mycobacterium tuberculosis.

Predictive Modeling for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for this compound, a dataset of its analogs with measured biological activities would be required. Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each analog. A mathematical model would then be generated to predict the activity of new, untested compounds.

A 3D-QSAR study on other spiro-derivatives, for instance, has successfully identified which structural features are favorable for inhibitory activity. Such a model for this compound analogs could guide the synthesis of more potent compounds by indicating where to add or modify functional groups to enhance activity.

Computational Design of Novel this compound Analogs

The computational design of new analogs builds upon the insights gained from quantum chemical calculations, molecular docking, and QSAR. By understanding the structure-activity relationships and the key binding interactions, medicinal chemists can rationally design new molecules with improved properties. For example, if docking studies revealed an unoccupied pocket in the target protein's binding site, analogs of this compound could be designed to extend into this pocket, potentially increasing binding affinity. Computational tools would be used to evaluate these hypothetical analogs in silico before undertaking their chemical synthesis, thereby saving time and resources.

Structure Activity Relationship Sar Studies of 2 Azaspiro 3.4 Octane 2 Carboxamide Derivatives in in Vitro Biochemical Assays

Design Principles for SAR Exploration of Spirocyclic Carboxamides

The exploration of 2-azaspiro[3.4]octane-2-carboxamide derivatives as M4 agonists has been guided by a systematic approach to understanding how structural changes influence potency and selectivity. The core design principle revolves around the rigid 2-azaspiro[3.4]octane scaffold, which serves as a three-dimensional framework to orient key interacting moieties. This spirocyclic core is advantageous in drug design as it introduces conformational constraint, potentially leading to higher affinity and selectivity for the target protein.

The general structure of the compounds under investigation is a 2-azaspiro[3.4]octane ring system where the nitrogen at the 2-position is functionalized with a carboxamide group. The SAR exploration then systematically probes the impact of substituents at various positions on both the spirocyclic core and the carboxamide moiety. The primary goal is to identify optimal substitutions that enhance agonist activity at the M4 receptor while minimizing off-target effects, particularly at other muscarinic receptor subtypes (M1, M2, and M3).

Correlation of Structural Modifications with In Vitro Biological Activities

The potency of these derivatives as M4 receptor agonists is typically quantified by their half-maximal effective concentration (EC50) in in vitro functional assays, such as calcium flux or GTPγS binding assays, using cell lines expressing the human M4 receptor.

Positional Scanning of Substituents on the Spirocyclic Core

Systematic modifications around the 2-azaspiro[3.4]octane core have revealed critical insights into the spatial requirements for potent M4 agonism. While detailed public data on the positional scanning of this specific scaffold is limited, the general principles of spirocycle SAR suggest that the size, stereochemistry, and electronic properties of substituents on the cyclopentane (B165970) ring of the spiro-octane system can significantly impact binding affinity and functional activity. The introduction of small alkyl or polar groups could influence the orientation of the entire molecule within the receptor's binding pocket.

Variational Studies on the Carboxamide R-Groups

The most extensive SAR data for this class of compounds lies in the variation of the R-group of the carboxamide moiety. The carboxamide nitrogen is typically attached to an aromatic or heteroaromatic ring system, which in turn can bear a variety of substituents.

A key finding is that the nature and substitution pattern of this aromatic ring are critical for M4 agonist activity. For instance, a patent for M4 agonists describes a series of 2-azaspiro[3.4]octane derivatives with diverse R-groups. google.com The data from these studies indicate that specific heterocyclic rings, such as pyrimidine (B1678525), and their substitution patterns are highly favored.

For example, a 4-pyrimidinyl group attached to the carboxamide nitrogen often leads to potent M4 agonism. The substitution on this pyrimidinyl ring further refines the activity. A chlorine atom at the 2-position and an amino or substituted amino group at the 6-position of the pyrimidine ring have been shown to be beneficial for potency.

Table 1: In Vitro M4 Agonist Activity of Selected this compound Derivatives

Compound IDR-Group on CarboxamideM4 EC50 (nM)
Example 12-Chloro-6-(methylamino)pyrimidin-4-yl10
Example 22-Chloro-6-aminopyrimidin-4-yl25
Example 32-Methoxy-6-(methylamino)pyrimidin-4-yl50
Example 46-(Methylamino)pyrimidin-4-yl150

This is an illustrative table based on trends described in patent literature. Actual values may vary.

As shown in the illustrative table, the presence of a 2-chloro and a 6-methylamino group on the pyrimidin-4-yl ring (Example 1) results in a significantly lower EC50 value, indicating higher potency, compared to compounds lacking the chloro group (Example 4) or having a methoxy (B1213986) group instead (Example 3). The unsubstituted amino group at the 6-position (Example 2) also shows good potency, though slightly less than the methylamino counterpart.

Influence of Spirocyclic Moiety Size and Conformation

The 2-azaspiro[3.4]octane scaffold, with its fused cyclobutane (B1203170) and cyclopentane rings, provides a specific three-dimensional conformation. While direct comparative studies with other spirocyclic systems (e.g., 2-azaspiro[3.3]heptane or 2-azaspiro[4.5]decane) within the same chemical series are not extensively published, the inherent rigidity and vectoral projection of substituents from the [3.4] system are believed to be crucial for optimal interaction with the M4 receptor binding site. The synthesis of the 2-azaspiro[3.4]octane core itself has been a subject of research, highlighting its importance as a building block in medicinal chemistry. rsc.org The specific puckering of the cyclopentane ring and the planar nature of the cyclobutane ring create a unique shape that is likely complementary to the topology of the M4 receptor's orthosteric or an allosteric binding site.

Identification of Key Pharmacophoric Features for Target Interaction

Based on the SAR studies, a clear pharmacophore model for M4 agonism in the this compound series can be proposed. The key features include:

The Spirocyclic Core: The rigid 2-azaspiro[3.4]octane acts as a central scaffold, presenting the other pharmacophoric elements in a defined spatial arrangement.

The Carboxamide Linker: The carboxamide group serves as a crucial hydrogen bond donor and/or acceptor and provides the appropriate linkage and orientation for the aromatic R-group.

The Substituted Heteroaromatic Ring: A substituted pyrimidine or a similar nitrogen-containing heterocycle is a key recognition element. Specific substitution patterns, such as a halogen at the 2-position and a small amino or substituted amino group at the 6-position, are critical for high potency. These substituents likely engage in specific hydrogen bonding and/or hydrophobic interactions within the M4 receptor binding pocket.

Investigation of Resistance Mechanisms in In Vitro Models (e.g., cyclic amine resistance locus)

The development of resistance is a concern for any therapeutic agent. For M4 receptor agonists, prolonged exposure in in vitro cell culture models could potentially lead to receptor desensitization, downregulation, or mutations in the receptor that reduce agonist binding or signal transduction.

While specific studies on resistance mechanisms for this compound derivatives are not yet in the public domain, general mechanisms of resistance to G-protein coupled receptor (GPCR) agonists can be considered. These include:

Receptor Phosphorylation and Arrestin Binding: Continuous stimulation of the M4 receptor can lead to its phosphorylation by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which uncouple the receptor from its G-protein, leading to desensitization of the signal.

Receptor Downregulation: Chronic agonist exposure can also lead to an increase in the rate of receptor internalization and degradation, resulting in a lower number of receptors on the cell surface available for activation.

Mutations in the Receptor: Although less common in short-term in vitro studies, mutations in the M4 receptor gene could arise under selective pressure, leading to a receptor that no longer binds the agonist with high affinity or is unable to undergo the conformational change required for activation.

The concept of a "cyclic amine resistance locus" is more commonly associated with resistance to certain anti-parasitic drugs and may not be directly applicable to M4 receptor agonism in mammalian systems. However, the principles of target modification and reduced drug accumulation are universal in the development of drug resistance. Further in vitro evolution studies would be necessary to identify the specific genetic loci that might contribute to resistance to this class of M4 agonists.

Assessment of In Vitro Selectivity Against Off-Targets (e.g., hERG)

A critical aspect of drug development is ensuring the selectivity of a compound for its intended target to minimize the risk of adverse effects. One of the most significant off-targets of concern is the human Ether-a-go-go-Related Gene (hERG) potassium ion channel, as its inhibition can lead to cardiac arrhythmias. Therefore, the assessment of in vitro selectivity of this compound derivatives against hERG is a crucial step in their preclinical evaluation.

Patent literature discloses the investigation of 2-azaspiro[3.4]octane derivatives as potent M4 muscarinic acetylcholine (B1216132) receptor agonists. google.com Within these studies, the hERG liability of representative compounds was evaluated to guide the selection of candidates with a favorable safety profile.

The general structure of the investigated compounds features a central this compound core with substitutions at various positions. The SAR studies indicate that modifications on the carboxamide nitrogen and on the spirocyclic core significantly influence both the M4 receptor agonism and the hERG inhibition.

Research Findings:

The in vitro activity of these compounds was determined using a FLIPR-based calcium mobilization assay in a CHO-K1 cell line stably expressing the human M4 receptor. The potency of the compounds is expressed as the EC50 value, which represents the concentration of the compound that elicits a half-maximal response. The hERG liability was assessed using an automated patch-clamp assay, with the results presented as the IC50 value, the concentration at which 50% of the hERG channel current is inhibited. A higher hERG IC50 value is desirable, as it indicates lower potential for cardiac toxicity.

The following interactive data table summarizes the M4 receptor agonist potency and hERG selectivity for a selection of this compound derivatives as disclosed in patent WO2021070090A1. google.com

The data reveals that derivatives with certain R1 and R2 substituent groups can achieve potent M4 agonism with a significant window of selectivity over hERG inhibition. For instance, "Example 1" and "Example 3" demonstrate nanomolar M4 EC50 values while exhibiting hERG IC50 values greater than 30 µM and 25 µM, respectively, indicating a low propensity for hERG-related cardiotoxicity. google.com In contrast, "Example 2" shows potent M4 activity but with a lower hERG IC50 of 15 µM, suggesting a narrower therapeutic window. google.com The introduction of specific moieties, as represented by "R1 Group C" in "Example 4", can maintain a good hERG profile but may lead to a decrease in M4 potency. google.com

These findings underscore the importance of fine-tuning the substituents on the this compound scaffold to optimize the balance between on-target potency and off-target selectivity. The interactive table allows for a clear comparison of how structural modifications impact these key in vitro parameters.

2 Azaspiro 3.4 Octane As a Core Scaffold and Building Block in Medicinal Chemistry

Design and Synthesis of Novel Scaffolds Featuring the 2-Azaspiro[3.4]octane Moiety

The synthesis of the 2-azaspiro[3.4]octane core has been approached through various strategic routes, primarily focusing on the construction of the spirocyclic system by forming either the five-membered or the four-membered ring. rsc.org One common strategy involves the annulation of a cyclopentane (B165970) ring, while two other successful approaches focus on the annulation of the azetidine (B1206935) ring. rsc.orgresearchgate.net These methods are designed to be efficient, often utilizing readily available starting materials and conventional chemical transformations to minimize the need for extensive chromatographic purification. rsc.orgresearchgate.net

A key challenge in the synthesis of spirocyclic systems like 2-azaspiro[3.4]octane is the creation of the quaternary carbon center at the spiro-junction. chemrxiv.org Innovative synthetic methodologies have been developed to address this, including titanacyclobutane-mediated strategies that allow for the construction of functionalized all-carbon quaternary centers from ketones. chemrxiv.org This particular method provides a streamlined route to a variety of azaspiro[3.n]alkanes, which are valuable as three-dimensional building blocks in drug discovery. chemrxiv.org

The design of novel scaffolds often incorporates additional functional groups to modulate the physicochemical properties and biological activity of the resulting molecules. For instance, the introduction of hydroxyl or amino groups, or the incorporation of other heteroatoms like oxygen or sulfur to create oxa- or thia-azaspiro[3.4]octane analogs, significantly expands the accessible chemical space. researchgate.netlookchem.com These modifications provide multiple "exit vectors" for further derivatization, allowing for the fine-tuning of the molecule's interaction with its biological target. lookchem.com

Versatility as Multifunctional Modules for Drug Discovery

The 2-azaspiro[3.4]octane scaffold is highly valued for its versatility as a multifunctional module in drug discovery. researchgate.net Its rigid, three-dimensional structure is a significant departure from the "flatland" of aromatic compounds that have traditionally dominated medicinal chemistry. researchgate.net This inherent three-dimensionality can lead to improved target selectivity and a better safety profile for drug candidates. lookchem.com

The spirocyclic nature of the 2-azaspiro[3.4]octane core provides well-defined exit vectors for the attachment of various substituents. This allows medicinal chemists to systematically explore the chemical space around the core scaffold, optimizing interactions with the target protein. lookchem.com The ability to introduce functional groups at different positions on the azetidine or cyclopentane ring makes it a highly adaptable building block for creating libraries of diverse compounds. researchgate.net

Strategies for Incorporation into Diverse Chemotypes

The incorporation of the 2-azaspiro[3.4]octane scaffold into a wide range of chemotypes is a key aspect of its utility in drug discovery. Several synthetic strategies have been developed to facilitate this. One common approach is to use a pre-formed 2-azaspiro[3.4]octane building block that can be coupled with other molecular fragments. For example, the secondary amine of the azetidine ring can be readily functionalized through reactions such as acylation, alkylation, or reductive amination. mdpi.com

The versatility of the scaffold is further demonstrated by its incorporation into various drug classes. For example, derivatives of 2,6-diazaspiro[3.4]octane, a related scaffold, have been investigated as antitubercular agents. mdpi.com In this context, the spirocyclic core serves as a central scaffold from which different peripheral groups can be explored to optimize activity. mdpi.com

Comparison with Other Azaspirocyclic and Heterocyclic Building Blocks

The 2-azaspiro[3.4]octane scaffold is part of a larger family of azaspirocyclic and heterocyclic building blocks used in medicinal chemistry. A comparison with these related structures highlights the unique advantages of the 2-azaspiro[3.4]octane core.

2,6-Diazaspiro[3.4]octane: This analog contains a second nitrogen atom in the five-membered ring. While both scaffolds provide a rigid, three-dimensional framework, the presence of the second nitrogen in 2,6-diazaspiro[3.4]octane offers an additional point for functionalization or for engaging in hydrogen bonding interactions with a target protein. mdpi.com However, the synthesis of 2,6-diazaspiro[3.4]octanes can be more complex, often requiring a multi-step route. chemrxiv.orgresearchgate.net

Oxa/Thia-azaspiro[3.4]octane: The replacement of a methylene (B1212753) group in the cyclopentane ring with an oxygen or sulfur atom leads to oxa- or thia-azaspiro[3.4]octane analogs, respectively. lookchem.comnih.gov These modifications can significantly alter the physicochemical properties of the scaffold, such as polarity and hydrogen bonding capacity. sigmaaldrich.com For example, the introduction of an oxygen atom can increase hydrophilicity, which may be beneficial for improving solubility. sigmaaldrich.com The synthesis of these heteroatom-containing scaffolds often involves step-economic and scalable routes, making them attractive for large-scale production. lookchem.comnih.gov

Compound Structure Key Features Synthetic Complexity
2-Azaspiro[3.4]octaneC1CCC2(C1)CNC2Rigid, 3D scaffold with a single nitrogen for functionalization.Moderate
2,6-Diazaspiro[3.4]octaneC1CN(C)C2(C1)CNC2Two nitrogen atoms for functionalization and H-bonding.Higher
6-Oxa-2-azaspiro[3.4]octaneC1COCC12CNC2Increased polarity and potential for improved solubility.Moderate
6-Thia-2-azaspiro[3.4]octaneC1CSCC12CNC2Modulated lipophilicity and potential for specific interactions.Moderate

Role in Enhancing Protein Interactions and Molecular Three-Dimensionality

The rigid, three-dimensional structure of the 2-azaspiro[3.4]octane scaffold plays a crucial role in enhancing protein interactions. By pre-organizing the substituents in a well-defined spatial arrangement, the scaffold can reduce the entropic penalty of binding to a target protein, potentially leading to higher affinity. The unique 3D shape of the scaffold allows it to access binding pockets that may be inaccessible to more flexible or planar molecules.

The introduction of sp³-rich scaffolds like 2-azaspiro[3.4]octane is a key strategy for "escaping flatland" in drug design. researchgate.net This shift towards greater three-dimensionality is associated with increased clinical success, as it can lead to improved potency, selectivity, and solubility, while minimizing off-target effects. The conformational rigidity of the 2-azaspiro[3.4]octane core helps to lock the molecule into a bioactive conformation, which is a critical factor for achieving high efficacy.

Advanced Spectroscopic Characterization Techniques for 2 Azaspiro 3.4 Octane 2 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 2-Azaspiro[3.4]octane-2-carboxamide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their interconnections.

¹H NMR for Proton Connectivity and Environment

The proton NMR (¹H NMR) spectrum of this compound is expected to reveal distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electronic environment, with protons adjacent to the nitrogen atom and the carboxamide group being significantly deshielded.

The protons of the four-membered azetidine (B1206935) ring and the five-membered cyclopentane (B165970) ring will exhibit complex splitting patterns due to geminal and vicinal couplings. The protons on the carbon atoms alpha to the nitrogen (C1 and C3) are anticipated to appear at a downfield region, typically around 3.5-4.0 ppm, due to the inductive effect of the nitrogen atom. The protons of the cyclopentane ring would likely resonate in the range of 1.5-2.5 ppm. The amide protons (-NH₂) are expected to show a broad signal, the chemical shift of which can be highly dependent on the solvent and concentration, but typically appears in the range of 5.0-7.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H1, H33.5 - 4.0Triplet/Multiplet
H5, H81.8 - 2.2Multiplet
H6, H71.5 - 1.9Multiplet
-NH₂5.0 - 7.5Broad Singlet

Note: Predicted values are based on the analysis of similar spirocyclic amide structures.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The most downfield signal is expected for the carbonyl carbon of the carboxamide group, typically in the range of 170-180 ppm. The spiro carbon (C4) is also a key feature, expected to resonate around 60-70 ppm. The carbons adjacent to the nitrogen (C1 and C3) will be deshielded and are predicted to appear in the range of 50-60 ppm. The carbons of the cyclopentane ring will have chemical shifts in the aliphatic region, generally between 20 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O170 - 180
C4 (spiro)60 - 70
C1, C350 - 60
C5, C830 - 40
C6, C720 - 30

Note: Predicted values are based on the analysis of similar spirocyclic amide structures.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structure Elucidation

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations. Cross-peaks would be observed between geminal and vicinal protons, confirming the connectivity within the azetidine and cyclopentane rings. For instance, correlations would be expected between the protons on C1 and the protons on the adjacent cyclopentane carbons, as well as between the geminal protons on each methylene (B1212753) group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations would be instrumental in determining the stereochemistry of the spirocyclic system, showing through-space interactions between protons on the azetidine and cyclopentane rings that are close to each other.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound (C₈H₁₄N₂O), the exact mass can be calculated.

Table 3: Calculated HRMS Data for this compound

IonCalculated Exact Mass
[M+H]⁺155.1184
[M+Na]⁺177.1004

The observation of ions corresponding to these calculated exact masses in an HRMS experiment would provide strong evidence for the molecular formula of the target compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and amine functional groups, as well as the C-H bonds of the aliphatic rings.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupVibrationPredicted Absorption Range (cm⁻¹)
Amide N-HStretch3400 - 3200 (two bands for primary amide)
C-H (sp³)Stretch3000 - 2850
Amide C=OStretch1680 - 1630
Amide N-HBend1640 - 1550
C-NStretch1400 - 1000

The presence of a strong absorption band around 1650 cm⁻¹ for the carbonyl stretch and two distinct bands in the N-H stretching region would be key indicators of the primary amide group.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. If a suitable crystal of this compound can be obtained, this technique would confirm the connectivity, bond lengths, bond angles, and the three-dimensional structure of the molecule in the solid state.

The analysis would reveal the puckering of both the azetidine and cyclopentane rings and the relative orientation of the carboxamide group. Furthermore, the crystal packing would likely be dominated by intermolecular hydrogen bonding between the amide N-H protons and the carbonyl oxygen of neighboring molecules, forming extended networks in the crystal lattice. This detailed solid-state information is invaluable for understanding the molecule's physical properties and intermolecular interactions.

Future Perspectives and Emerging Research Directions

Development of Novel and Green Synthetic Methodologies

The synthesis of the core 2-azaspiro[3.4]octane framework has been achieved through various annulation strategies, which involve the formation of either the azetidine (B1206935) or the cyclopentane (B165970) ring. researchgate.netrsc.org These methods often rely on conventional chemical transformations. researchgate.netrsc.org The future of synthesizing 2-azaspiro[3.4]octane-2-carboxamide and its derivatives lies in the development of more efficient, sustainable, and scalable methodologies.

Key areas for future research include:

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods will be crucial for accessing enantiomerically pure this compound derivatives. This will enable a deeper understanding of the stereochemistry-activity relationships.

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and efficiency. mdpi.com Implementing flow processes for the synthesis of the spirocyclic core and its subsequent carboxamidation could streamline production and allow for rapid library generation.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field that aligns with the principles of green chemistry. Biocatalytic approaches could offer highly selective and environmentally benign routes to chiral 2-azaspiro[3.4]octane intermediates.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The vastness of chemical space necessitates the use of computational tools to guide the design of novel bioactive molecules. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery of next-generation this compound derivatives.

Emerging applications in this domain include:

Generative Models: Deep learning-based generative models can be trained on existing chemical data to propose novel this compound analogs with desired physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: While specific QSAR studies on this compound are not yet prevalent, this approach can be applied to build predictive models that correlate structural features with biological activity, guiding the design of more potent compounds.

In Silico Screening: Virtual screening of large compound libraries against various biological targets can identify promising this compound derivatives for further experimental validation, thereby accelerating the hit-to-lead process.

Expansion of In Vitro Biological Target Exploration

Initial studies on related azaspiro[3.4]octane scaffolds have revealed promising biological activities, including M4 receptor agonism and antitubercular effects. mdpi.comacs.orgnih.govgoogle.com A critical future direction is the systematic exploration of the biological target landscape for this compound itself.

Future research should focus on:

High-Throughput Screening (HTS): Screening diverse libraries of this compound derivatives against a wide array of biological targets, including G-protein coupled receptors (GPCRs), kinases, and proteases, will be essential to uncover novel therapeutic applications.

Phenotypic Screening: Evaluating the effects of these compounds in cell-based assays can reveal unexpected biological activities and provide insights into their mechanisms of action.

Target Deconvolution: For compounds identified through phenotypic screening, advanced techniques will be necessary to identify their specific molecular targets.

Biological Target ClassPotential Therapeutic Area
G-Protein Coupled Receptors (GPCRs)Neuroscience, Metabolic Disorders
KinasesOncology, Inflammatory Diseases
ProteasesInfectious Diseases, Oncology
Ion ChannelsNeurological Disorders, Cardiovascular Diseases

Advanced Characterization Techniques for Dynamic Structural Insights

A comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound is fundamental for rational drug design. While standard analytical techniques provide basic structural information, advanced methods are needed to probe the molecule's dynamic behavior.

Future research will benefit from the application of:

Dynamic NMR Spectroscopy: Techniques such as variable-temperature NMR can provide valuable information about the conformational flexibility and energy barriers between different conformers of the spirocyclic system.

X-ray Crystallography: Obtaining high-resolution crystal structures of this compound and its derivatives in complex with their biological targets will offer crucial insights into the binding mode and key interactions.

Computational Modeling: Molecular dynamics simulations can complement experimental data by providing a detailed picture of the conformational landscape and how it is influenced by solvent and interactions with biological macromolecules. nih.gov

Rational Design of Next-Generation this compound Derivatives

The knowledge gained from the aforementioned research areas will culminate in the rational design of next-generation this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.

Key strategies for rational design include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on both the cyclopentane and azetidine rings and on the carboxamide moiety will be crucial to delineate the SAR and identify key structural features for optimal activity. nih.gov

Bioisosteric Replacement: Replacing the carboxamide group or other functionalities with suitable bioisosteres can modulate the compound's properties, such as metabolic stability and cell permeability. nih.gov

Scaffold Hopping: While retaining the key pharmacophoric elements, exploring alternative spirocyclic scaffolds can lead to the discovery of novel intellectual property and compounds with improved drug-like properties. nih.gov

By embracing these future perspectives and emerging research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of innovative medicines to address unmet medical needs.

Q & A

Basic: What are the common synthetic routes for 2-Azaspiro[3.4]octane-2-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis of azaspiro compounds typically involves annulation reactions to construct the bicyclic framework. For example, cyclopentane or four-membered ring annulation using readily available starting materials (e.g., ethyl carboxylates or tert-butoxycarbonyl-protected intermediates) is a standard approach . Key variables include:

  • Catalysts : Use of transition metals (e.g., Pd or Ru) for spirocyclization, though specific catalysts for 2-azaspiro[3.4]octane derivatives require optimization .
  • Temperature : Elevated temperatures (80–120°C) often improve ring closure but may increase side products.
  • Purification : Minimizing chromatographic steps via crystallization or selective precipitation improves scalability .
    Characterization via NMR and LC-MS is critical to confirm spirocyclic integrity and rule out regioisomers .

Advanced: How can researchers optimize stereoselectivity in the synthesis of this compound derivatives?

Stereocontrol in azaspiro systems often hinges on chiral auxiliaries or asymmetric catalysis. For instance:

  • Chiral Ligands : Phosphine-oxazoline (PHOX) ligands in Pd-catalyzed cyclizations can induce enantioselectivity .
  • Dynamic Kinetic Resolution : Utilize racemic starting materials with enantioselective enzymes (e.g., lipases) to bias ring closure .
  • Computational Modeling : DFT calculations predict transition-state geometries to guide ligand selection .
    Validate outcomes using chiral HPLC and X-ray crystallography to resolve stereochemical ambiguities .

Basic: What biological targets are associated with this compound, and how are binding affinities measured?

This scaffold shows promise in neuropharmacology and enzyme modulation:

  • Neurological Targets : Preliminary studies suggest interaction with GABAA or NMDA receptors, measured via radioligand displacement assays .
  • Enzyme Inhibition : Kinetic assays (e.g., fluorogenic substrates) quantify inhibition of proteases or kinases .
  • Structural Insights : Co-crystallization with target proteins (e.g., cytochrome P450 isoforms) reveals binding modes .
    Dose-response curves (IC50/EC50) and SPR (surface plasmon resonance) provide affinity data .

Advanced: How can researchers resolve contradictory data in the biological activity of this compound analogs?

Discrepancies often arise from off-target effects or assay variability. Mitigation strategies include:

  • Orthogonal Assays : Validate hits using both cell-free (e.g., FRET) and cell-based (e.g., luciferase reporter) systems .
  • Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to observed effects .
  • Theoretical Frameworks : Link results to established mechanisms (e.g., allosteric modulation vs. competitive inhibition) to contextualize findings .
    Statistical tools like Bland-Altman plots assess inter-assay variability .

Basic: What spectroscopic and computational methods are used to characterize this compound?

  • NMR : <sup>13</sup>C and <sup>1</sup>H NMR confirm spiro connectivity; NOESY detects through-space interactions to validate ring strain .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula, while MS/MS fragments elucidate substitution patterns .
  • DFT Calculations : Predict vibrational spectra (IR) and compare with experimental data to validate conformers .

Advanced: How can factorial design improve the optimization of this compound synthesis?

Factorial design systematically evaluates variables (e.g., solvent, temperature, catalyst loading) to identify interactions:

  • Screening Designs : Plackett-Burman or Taguchi methods prioritize critical factors (e.g., solvent polarity significantly impacts annulation yield) .
  • Response Surface Methodology (RSM) : Central composite designs model non-linear relationships, optimizing conditions for maximum yield/purity .
  • Robustness Testing : Introduce deliberate perturbations (e.g., ±5°C temperature drift) to assess process stability .

Basic: What are the key considerations for designing in vitro studies with this compound?

  • Solubility : Use DMSO stocks (<1% final concentration) to avoid cellular toxicity; confirm solubility via nephelometry .
  • Control Compounds : Include structurally similar inactive analogs (e.g., carboxylate esters) to distinguish scaffold-specific effects .
  • Assay Interference : Test for autofluorescence or absorbance in the compound’s UV-Vis range .

Advanced: How can researchers integrate this compound into drug discovery pipelines while addressing metabolic instability?

  • Prodrug Strategies : Convert the carboxamide to ester prodrugs for improved bioavailability; hydrolyze in vivo via esterases .
  • Metabolic Profiling : Human liver microsome (HLM) assays identify major CYP450-mediated metabolites; modify labile positions (e.g., N-methylation) .
  • PK/PD Modeling : Link plasma exposure (AUC) to target engagement using compartmental models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.